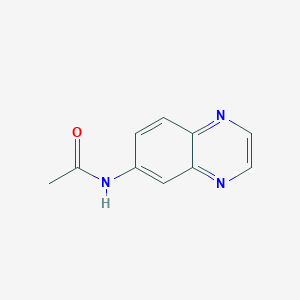

N-(quinoxalin-6-yl)acetamide

Description

N-(quinoxalin-6-yl)acetamide is a heterocyclic compound featuring a quinoxaline core substituted with an acetamide group at the 6-position. Quinoxalines are bicyclic systems composed of two fused pyrazine and benzene rings, known for their diverse pharmacological applications, including antimicrobial, anticancer, and kinase inhibitory activities . The acetamide moiety enhances solubility and modulates interactions with biological targets, making this compound a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-quinoxalin-6-ylacetamide |

InChI |

InChI=1S/C10H9N3O/c1-7(14)13-8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3,(H,13,14) |

InChI Key |

RSFKAUCHARNNIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=NC=CN=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Quinoxaline/Pyridine Hybrids

N-[4-(5-Fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide

- Molecular Formula : C₁₉H₁₅FN₆O

- Molecular Weight : 362.4 g/mol

- Key Features : Incorporates a fluorinated pyridinyl group and an imidazole linker.

- Activity : Demonstrates antibacterial efficacy against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Applications: Investigated as an optical marker for viral infection diagnosis due to its fluorescence properties .

Comparison :

Pyrazole-Based Quinoxaline Derivatives

| Compound ID | Substituents | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|

| 15a | Dimethylaminopyridinyl | C₂₆H₂₄N₇O | 442.5 | 13 |

| 15b | 2-Fluorophenyl | C₂₆H₂₃FN₇O | 460.5 | 13 |

| 17a | 4-Methylthiazol-2-yl, phenyl | C₂₃H₁₉N₆OS | 433.5 | 8 |

| 17b | 4-Methylthiazol-2-yl, 2-fluorophenyl | C₂₃H₁₈FN₆OS | 451.5 | 7 |

Activity : These compounds were synthesized as TGF-β inhibitors, with substituents influencing potency. Fluorinated aryl groups (e.g., 15b, 17b) improved metabolic stability but reduced synthetic yields .

Comparison :

- The pyrazole core introduces conformational rigidity absent in N-(quinoxalin-6-yl)acetamide. Thiazole and fluorophenyl groups enhance lipophilicity, which may affect membrane permeability.

Thiazolidinone and Indole-Based Analogues

Comparison :

Chloroacetamide Derivatives

2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ():

Comparison :

- The chloro substituent increases electrophilicity, making this compound more reactive than this compound but less stable under physiological conditions.

Quinoline vs. Quinoxaline Derivatives

N-(quinolin-6-yl)acetamide ():

- Structure: Substituted quinoline core with acetamide at the 6-position.

- Activity: Quinoline derivatives often exhibit antimalarial and antiviral activities, distinct from quinoxaline-based compounds .

Comparison :

- Replacing the pyrazine ring in quinoxaline with a single nitrogen in quinoline alters electronic distribution and binding modes to biological targets.

Key Research Findings and Trends

- Structural Flexibility : Pyrazole and imidazole linkers (e.g., compounds 15a–d, 17a–c) improve target selectivity but often reduce synthetic yields due to steric hindrance .

- Substituent Effects : Fluorine atoms enhance metabolic stability and bioavailability, as seen in compounds 15b and 17b .

- Biological Activity: Quinoxaline derivatives with extended π-systems (e.g., indole or thiazolidinone moieties) show enhanced anticancer activity compared to simpler acetamide structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.